molecular formula C10H9N B074796 2-Phenylbut-3-enenitrile CAS No. 1592-11-6

2-Phenylbut-3-enenitrile

Cat. No.: B074796
CAS No.: 1592-11-6
M. Wt: 143.18 g/mol
InChI Key: URFKATXMVVHHEY-UHFFFAOYSA-N
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Description

2-Phenylbut-3-enenitrile is an organic compound with the molecular formula C10H9N

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbut-3-enenitrile can be achieved through various methods. One specific approach involves the use of methyl α-acetylphenylacetate as a precursor. This method involves converting methyl α-acetylphenylacetate to methamphetamine via different routes like the Leuckart synthesis and reductive amination.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods often utilize catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbut-3-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

2-Phenylbut-3-enenitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism by which 2-Phenylbut-3-enenitrile exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, ultimately affecting various biological processes.

Comparison with Similar Compounds

  • 3-Phenylbut-2-enenitrile
  • trans-1-cyano-2-phenyl-1-propene
  • 3-phenyl-3-methylacrylonitrile

Comparison: Compared to these similar compounds, 2-Phenylbut-3-enenitrile is unique due to its specific structural properties and reactivity. These characteristics make it particularly useful in certain chemical reactions and applications .

Properties

IUPAC Name

2-phenylbut-3-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFKATXMVVHHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563820
Record name 2-Phenylbut-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592-11-6
Record name 2-Phenylbut-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

a procedure according to A. Zerroukhi, A. Ainser, A. Arsac, N. Mignard, and B. Marculescu, Polymer Bulletin, 42, 535, 1999, is used. Initially, vinylbenzyl chloride is reacted with sodium cyanide to give vinylbenzyl cyanide, which is then reacted with ethanolamine to give the vinylbenzyloxazoline.
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Synthesis routes and methods II

Procedure details

A mixture of vinylbenzyl chloride in acetonitrile (5.0 g, 0.033 mol, in 10 mL of ACN) was added to a mixture of potassium cyanide (1.5 ME, 0.0495 mol, 3.2 g), 18-Crown-6 ether (0.52 g) and acetonitrile (15 mL). The resulting mixture was stirred overnight at room temperature. TLC analysis (hexane:ethyl acetate, 8:2) indicated that the reaction had gone to completion. The reaction was worked up by adding water to the reaction mixture (50 mL) and extracting the product into ethyl acetate. The organic layer was washed twice with water followed by brine solution. The organic layer was dried on Na2SO4 and recovered under reduced pressure to obtain the required vinylbenzyl cyanide as a light brown coloured oil (4.2 g, 87.8%) which was used without further purification in the next step. 1H NMR (400 MHz, CDCl3) δ3.7 (s, 2H), δ 5.3 (d, 1H, ethylene —CH trans), δ5.8 (d, 1H, ethylene-CH cis), δ 6.7 (m, 1H), δ 7.3 (Ar 2H, dd), δ 7.4 (Ar 2H, dd).
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10 mL
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3.2 g
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15 mL
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0.52 g
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50 mL
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Yield
87.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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